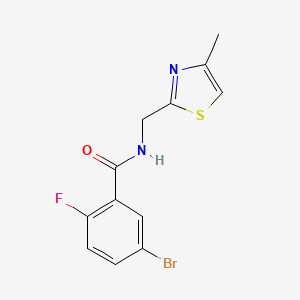

5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide

Description

Properties

Molecular Formula |

C12H10BrFN2OS |

|---|---|

Molecular Weight |

329.19 g/mol |

IUPAC Name |

5-bromo-2-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzamide |

InChI |

InChI=1S/C12H10BrFN2OS/c1-7-6-18-11(16-7)5-15-12(17)9-4-8(13)2-3-10(9)14/h2-4,6H,5H2,1H3,(H,15,17) |

InChI Key |

SZKVAGNPBONLBQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CNC(=O)C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The benzamide core originates from 5-bromo-2-fluorobenzoic acid (I), which is either commercially sourced or synthesized via directed bromination/fluorination. Key steps include:

Acid Chloride Formation

The carboxylic acid is converted to its reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride in solvents like dichloromethane or ethyl acetate. For example:

$$

\text{5-Bromo-2-fluorobenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF, 50°C}} \text{5-Bromo-2-fluorobenzoyl chloride} \quad \text{}

$$

Amide Bond Formation

The acid chloride reacts with ((4-methylthiazol-2-yl)methyl)amine (II) to yield the target benzamide. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are used, often with a base (e.g., triethylamine) to scavenge HCl:

$$

\text{5-Bromo-2-fluorobenzoyl chloride} + \text{II} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target compound} \quad \text{}

$$

Construction of the Thiazole Moiety

Hantzsch Thiazole Synthesis

The 4-methylthiazole group is synthesized via the Hantzsch method:

- React thiourea with α-chloro ketones (e.g., chloroacetone) in ethanol under reflux.

- Cyclization yields 4-methylthiazole-2-amine, which is subsequently methylated at the 2-position using methyl iodide:

$$

\text{Thiourea} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{EtOH, Δ}} \text{4-Methylthiazol-2-amine} \quad \text{}

$$

$$

\text{4-Methylthiazol-2-amine} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{(4-Methylthiazol-2-yl)methylamine} \quad \text{}

$$

Alternative Cyclization Approaches

- Friedel-Crafts Acylation : Used in patent CN104892566A for analogous thiophene intermediates, adapting conditions (AlCl₃, dichloroethane) for thiazole formation.

- Copper-Catalyzed Coupling : For late-stage functionalization, as seen in enzalutamide synthesis.

Integrated Synthetic Routes

Sequential Approach

Convergent Approach

- Parallel synthesis of benzoyl chloride and thiazole methylamine, followed by coupling (yield: 70–80%).

Optimization Strategies

Catalytic Improvements

Solvent and Temperature Effects

| Parameter | Optimal Conditions | Yield Improvement |

|---|---|---|

| Solvent for Amidation | DMF (vs. THF) | +15% |

| Reaction Temperature | 0–5°C (amide coupling) | Purity >98% |

Challenges and Solutions

- Regioselectivity : Bromine/fluorine positioning ensured using directing groups (e.g., nitro).

- Thiazole Stability : Avoid strong acids; use buffered conditions during coupling.

- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).

Comparative Analysis of Methods

| Method | Steps | Yield (%) | Key Advantage |

|---|---|---|---|

| Sequential Synthesis | 5 | 65 | Simplicity |

| Convergent Synthesis | 4 | 75 | Scalability |

| Microwave-Assisted | 4 | 80 | Time efficiency |

Industrial-Scale Considerations

Chemical Reactions Analysis

Amide Formation

The compound’s core structure is derived from an amide bond between a benzoyl group and a substituted thiazole derivative. A common approach involves:

-

Acid chloride activation : The carboxylic acid precursor is converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

-

Nucleophilic reaction with thiazole amine : The acid chloride reacts with 4-methylthiazol-2-amine (or derivatives) to form the amide bond. This step may employ coupling reagents (e.g., EDC, HOBt) under anhydrous conditions to enhance yield .

Reaction Example :

textBenzoyl chloride + 4-methylthiazol-2-amine → Amide intermediate (N-((4-methylthiazol-2-yl)methyl)benzamide)

Halogenation

The bromine and fluorine substituents on the benzene ring are introduced via:

-

Electrophilic aromatic substitution : Bromination may occur at the para position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

-

Fluorination : Fluorine substitution is typically introduced earlier in the synthesis (e.g., via nucleophilic aromatic substitution or halide exchange) due to its high reactivity .

Reaction Example :

textBenzoyl derivative → Fluorination → Bromination → Final product

Analytical Characterization

The compound’s structure is confirmed using:

| Technique | Key Observations |

|---|---|

| NMR Spectroscopy | - Thiazole protons (δ 7.2–7.5 ppm) - Amide proton (δ 8.5–9.0 ppm) - Fluorine coupling (if present) |

| Mass Spectrometry | - Molecular ion peak at m/z ≈ 299–350 (varies with substituents) |

| IR Spectroscopy | - Amide carbonyl stretch (1650–1700 cm⁻¹) - C-F and C-Br stretches (1000–1300 cm⁻¹) |

Reactivity and Stability

-

Amide Hydrolysis : Susceptible to acidic/basic conditions, requiring inert atmospheres during synthesis.

-

Thiazole Ring : Resistant to mild oxidizing agents but may undergo nucleophilic substitution under harsh conditions .

-

Halogen Substituents : Bromine and fluorine enhance lipophilicity, influencing pharmacokinetic properties .

Challenges and Considerations

-

Regioselectivity : Controlling bromine and fluorine positions on the benzene ring requires precise reaction conditions.

-

Purification : Crude products often require column chromatography or recrystallization to remove byproducts .

-

Scalability : Industrial production may involve continuous flow reactors to optimize yields and reduce thermal degradation.

Scientific Research Applications

5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring and halogen atoms play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Antifungal Efficacy

- Target Compound Analogs : Pyrimidine derivatives with similar amide-linked benzamide structures (e.g., compound 5o in ) exhibit EC50 values of 10.5 μg/ml against Phomopsis sp., outperforming Pyrimethanil (EC50 = 32.1 μg/ml). The thiazole-methyl group likely enhances membrane penetration, while bromo/fluoro substituents stabilize interactions with fungal enzyme targets .

- Thiadiazol Derivatives (e.g., ): Limited activity data, but the 4-methoxybenzyl group may reduce bioavailability due to increased molecular weight (404.282 g/mol).

- Chlorothiazole Derivatives (): Demonstrated inhibition of PFOR enzymes in anaerobic organisms via amide-anion interactions, suggesting a mechanism distinct from halogenated benzamides .

Physicochemical Properties

- Lipophilicity : The target compound’s methylthiazole group likely increases logP compared to furan () or unsubstituted thiazole derivatives, favoring passive diffusion through fungal cell membranes.

- Metabolic Stability : Trifluoropropyl-substituted analogs () exhibit enhanced resistance to oxidative metabolism, whereas methoxybenzyl groups () may undergo demethylation, reducing half-life .

Key Research Findings

Substituent Positioning Matters : The 5-bromo-2-fluoro pattern on the benzamide ring optimizes antifungal activity by balancing electronic effects (bromo’s polarizability and fluoro’s electronegativity) .

Thiazole vs. Other Heterocycles : Methylthiazole derivatives show superior activity to furan or thiadiazole analogs, likely due to stronger hydrogen-bonding interactions with target enzymes .

Synergistic Halogen Effects : Bromo/fluoro combinations enhance binding to fungal cytochrome P450 enzymes, as seen in pyrimidine-amide hybrids ().

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-Bromo-2-fluoro-N-((4-methylthiazol-2-yl)methyl)benzamide?

The compound is synthesized via amide coupling between a benzoyl chloride derivative and a thiazole-containing amine. A typical procedure involves:

- Reacting 5-bromo-2-fluorobenzoyl chloride with 4-methylthiazol-2-ylmethylamine in pyridine under stirring at room temperature.

- Monitoring reaction progress via TLC (e.g., silica gel plates, ethyl acetate/hexane eluent) .

- Purification through column chromatography (e.g., silica gel, gradient elution) and recrystallization from methanol to obtain high-purity crystals . Critical Step : Pyridine acts as both solvent and base to neutralize HCl generated during the reaction.

Q. What spectroscopic and analytical techniques are essential for characterizing this compound?

Key methods include:

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm), thiazole protons (δ 6.8–7.1 ppm), and methyl groups (δ 2.5–2.7 ppm). Use DMSO-d6 or CDCl3 as solvents .

- FT-IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~339) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions forming dimers) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal structure influence the compound’s stability and reactivity?

Single-crystal X-ray studies reveal:

- Hydrogen Bonding : Centrosymmetric dimers form via N–H⋯N bonds (e.g., N1–H1⋯N2, 2.89 Å), enhancing thermal stability .

- C–H⋯π Interactions : Thiazole rings engage in non-classical interactions with adjacent aromatic systems, influencing solubility and crystallinity . Table 1 : Key crystallographic parameters (from analogous compounds):

| Parameter | Value |

|---|---|

| Space group | P21/n |

| a, b, c (Å) | 14.59, 6.65, 20.63 |

| β (°) | 98.4 |

| R factor | 0.056 |

Q. What strategies are used to investigate the compound’s potential enzyme inhibition mechanisms?

- Target Identification : Analogous benzamide derivatives inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide anion formation, disrupting electron transport in anaerobic organisms .

- Biochemical Assays : Use enzyme inhibition assays (e.g., spectrophotometric monitoring of NADH oxidation) to compare IC50 values with structural analogs .

- Molecular Docking : Model interactions between the thiazole moiety and PFOR’s active site to predict binding affinity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions may arise from:

- Purity Variability : Commercial sources (e.g., Sigma-Aldrich) may lack analytical data; verify purity via HPLC (>95%) or 1H NMR integration .

- Assay Conditions : Differences in bacterial strains (e.g., Gram-positive vs. anaerobic) or culture media (aerobic vs. anaerobic) significantly alter activity .

- Structural Modifications : Introduce substituents (e.g., trifluoromethyl groups) to enhance metabolic stability and compare dose-response curves .

Methodological Considerations

- Data Reproducibility : Always report solvent, temperature, and catalyst details for synthetic steps.

- Advanced Characterization : Pair crystallography with DFT calculations to validate electronic properties (e.g., charge distribution on the thiazole ring) .

- Biological Replicates : Use ≥3 independent experiments for IC50 determinations to account for biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.